
etoposide
Vue d'ensemble
Description
4’-Demethylepipodophyllotoxin 9-(4,6-O-ethylidene-beta-D-glucopyranoside) is a derivative of podophyllotoxin, a naturally occurring compound found in the roots and rhizomes of Podophyllum species. This compound is known for its significant antitumor activity and is widely used in chemotherapy for various cancers, including lung cancer, testicular cancer, and lymphomas .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Demethylepipodophyllotoxin 9-(4,6-O-ethylidene-beta-D-glucopyranoside) involves multiple steps, starting from podophyllotoxin. The key steps include demethylation, glycosylation, and ethylidene protection. The reaction conditions typically involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and yield. The use of advanced purification techniques, such as chromatography, ensures the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
4’-Demethylepipodophyllotoxin 9-(4,6-O-ethylidene-beta-D-glucopyranoside) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the phenolic groups, affecting the compound’s biological activity.
Reduction: Reduction reactions can alter the lactone ring, impacting the compound’s stability and efficacy.
Substitution: Substitution reactions, particularly on the glucopyranoside moiety, can lead to derivatives with different pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific pH ranges, temperatures, and solvents to achieve the desired transformations .
Major Products Formed
Applications De Recherche Scientifique
4’-Demethylepipodophyllotoxin 9-(4,6-O-ethylidene-beta-D-glucopyranoside) has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying complex organic reactions and developing new synthetic methodologies.
Biology: The compound is used to investigate cellular processes, particularly those related to cell division and apoptosis.
Medicine: It is a critical component in chemotherapy regimens for treating various cancers. Its ability to inhibit topoisomerase II makes it effective in preventing cancer cell proliferation.
Mécanisme D'action
The primary mechanism of action of 4’-Demethylepipodophyllotoxin 9-(4,6-O-ethylidene-beta-D-glucopyranoside) involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. By stabilizing the enzyme-DNA complex, the compound induces DNA strand breaks, leading to apoptosis in rapidly dividing cancer cells. This mechanism is particularly effective against tumors with high mitotic rates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Podophyllotoxin: The parent compound, known for its antimitotic activity.
Etoposide: A widely used chemotherapeutic agent with a similar mechanism of action.
Teniposide: Another derivative with enhanced potency and different pharmacokinetic properties.
Uniqueness
4’-Demethylepipodophyllotoxin 9-(4,6-O-ethylidene-beta-D-glucopyranoside) stands out due to its specific glycosylation pattern, which enhances its solubility and bioavailability. This unique structure allows for more effective drug delivery and reduced side effects compared to other similar compounds .
Propriétés
IUPAC Name |
5-[(7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32O13/c1-11-36-9-20-27(40-11)24(31)25(32)29(41-20)42-26-14-7-17-16(38-10-39-17)6-13(14)21(22-15(26)8-37-28(22)33)12-4-18(34-2)23(30)19(5-12)35-3/h4-7,11,15,20-22,24-27,29-32H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJPUSNTGOMMGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60860485 | |
| Record name | 9-(4-Hydroxy-3,5-dimethoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxol-5-yl 4,6-O-ethylidenehexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60860485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclopentyl-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7811520.png)
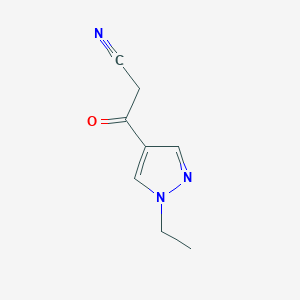
![N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7811547.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-phenylpyrimidin-4-amine](/img/structure/B7811552.png)
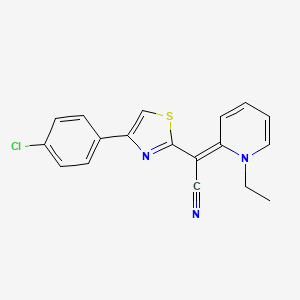
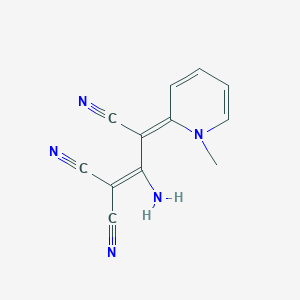
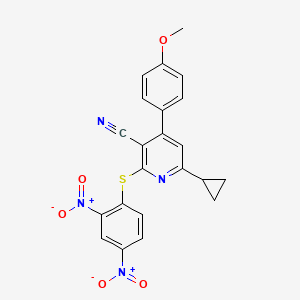
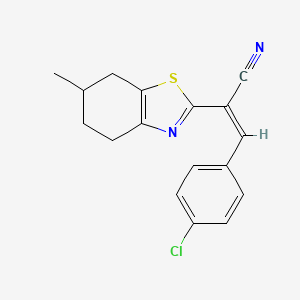
![{2-Amino-1-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]indolizin-3-yl}(4-methoxyphenyl)methanone](/img/structure/B7811568.png)
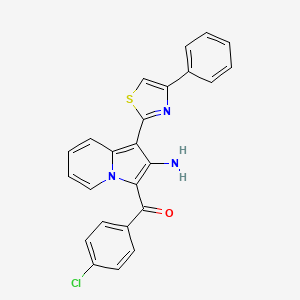
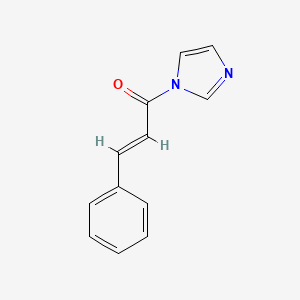
![4-[(E)-benzylideneamino]-5-methyl-1,2,4-triazol-3-amine](/img/structure/B7811603.png)
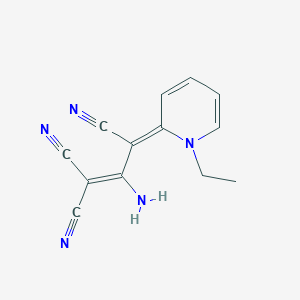
![{2-Amino-1-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]indolizin-3-yl}(3,4-dimethylphenyl)methanone](/img/structure/B7811613.png)
